Iometopane (123I)

Description

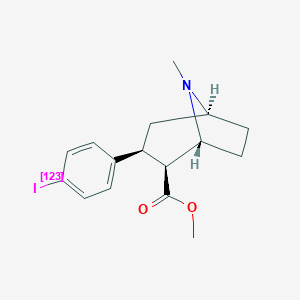

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-(123I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIICDNNMDMWCI-LTFFGQHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[123I])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136794-86-0 | |

| Record name | Iometopane I 123 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOMETOPANE I-123 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719Y64M4R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Reaction Steps

-

Tropane Core Functionalization : The tropane backbone is modified by introducing carbomethoxy and phenyl groups at the 2β and 3β positions, respectively.

-

Stannylation : The phenyl group undergoes stannylation using tributyltin chloride under inert conditions. This step replaces the iodine atom in the final compound with a tributylstannyl group, enabling later radioiodination via iododestannylation.

Synthetic Yield and Purity

-

Yield : Typical yields for TBS-β-CIT synthesis range from 60% to 75%, depending on reaction scale and purification techniques.

-

Purity : High-performance liquid chromatography (HPLC) analysis confirms >98% chemical purity post-synthesis.

Radioiodination Procedures

Radioiodination of TBS-β-CIT with iodine-123 is performed via electrophilic substitution, leveraging the stannyl group’s susceptibility to iodination.

Manual Radiolabeling Protocol

-

Reagents :

-

Reaction Conditions :

Radiochemical Yield (RCY)

| Oxidizing Agent | RCY (%) | Radiochemical Purity (%) |

|---|---|---|

| Chloramine-T | 75–80 | >98 |

| H₂O₂ | 70–75 | 95–97 |

Automated Radiolabeling Systems

Automated modules (e.g., Scintomics GRP) enhance reproducibility and reduce radiation exposure:

Performance Metrics

| Parameter | [¹²³I]β-CIT | [¹²³I]FP-CIT |

|---|---|---|

| RCY (%) | 79.2 ± 0.1 | 75.4 ± 2.0 |

| Reaction Time (min) | 5 | 10 |

| Purity (%) | 99.4 ± 0.2 | 98.7 ± 0.2 |

Purification and Formulation

Solid-Phase Extraction (SPE)

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

-

Mobile Phase : Acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid.

Quality Control

Radiochemical Purity Assessment

Specific Activity

-

Measurement : Mass spectrometry (LC-MS) or UV spectrophotometry.

Optimization Strategies

Precursor-to-Oxidizer Ratio

Excess precursor (≥10 nmol) reduces RCY due to steric hindrance, while insufficient oxidizer (<40 µg chloramine-T) limits iodine activation.

Reaction Time and Temperature

Solvent System

Challenges and Solutions

Radiolysis Mitigation

Chemical Reactions Analysis

Chemical Reactions During Labeling

The radioiodination process involves several chemical reactions influenced by factors such as solvent, pH, oxidizing agent, and temperature . For instance, in the labeling of [123I]iomazenil, the following observations were made :

-

The order of reactivity of oxidizing agents was chloramine-T > Iodogen >> AcO2H.

-

Raising the pH above 5.8 reduced labeling, while raising the temperature increased the yield up to a maximum at 120 degrees Celsius.

-

Volatile byproducts, such as I-[123I]iodobutane, can form during the reaction. The formation of these byproducts depends on the oxidizing agent and temperature used.

Factors Affecting Radiochemical Yield and Purity

Several factors can affect the radiochemical yield and purity of radioiodinated compounds like Iometopane I-123. These include :

-

Reaction Time: Adjusting the reaction time can impact the yield. For example, in the synthesis of [131I]FP-CIT, increasing the reaction time from 5 minutes to 10 minutes improved the radiochemical yield .

-

Oxidizing Agent: The type and amount of oxidizing agent used can significantly affect the reaction. For [131I]FP-CIT, increasing the amount of H2O2 was necessary to achieve a reproducible radiochemical yield .

-

Formulation Buffer: The choice of formulation buffer can impact the radiochemical yield and the elution of the product from the sterile filter. For example, [131I]FP-CIT preparation requires a formulation buffer of pH 4.7 (NaCl/NaOAc) for a quantitative elution from the sterile filter into the product vial .

Stability and Storage

Iodides, including sodium iodide, can be oxidized by atmospheric oxygen to molecular iodine, which can form a triiodide complex . To ensure maximum stability, sodium iodide and similar compounds should be stored under dark, low temperature, and low humidity conditions .

Data on Radiochemical Yield and Purity

The following data illustrates the typical radiochemical yields and purity achieved in the synthesis of similar compounds, [131I]β-CIT and [131I]FP-CIT :

| $$131I]FP-CIT (n = 3) | $$131I]β-CIT (n = 3) | |

|---|---|---|

| Reaction conditions | ||

| Precursor [nmol] | 42.1 | 45.6 |

| Glacial acetic acid [µmol] | 872.5 | 872.5 |

| H2O2 30% [µmol] | 587.4 | 391.6 |

| Reaction volume [mL] | 2.4 | 2.4 |

| Reaction time [min] | 10 | 5 |

| SPE elution reagent | 50% ethanol | 50% ethanol |

| Formulation buffer | acetate buffered saline | PBS |

| Radiochemical Yield [%] | 75.4 ± 2.0 | 79.2 ± 0.1 |

| Radiochemical purity HPLC | ||

| Free iodine-131 [%] | 1.2 ± 0.2 | 0.6 ± 0.2 |

| Compound [%] | 98.7 ± 0.2 | 99.4 ± 0.2 |

These results indicate that high radiochemical yields and purity can be achieved with careful optimization of reaction conditions .

Scientific Research Applications

Iometopane I 123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a radiotracer in various chemical studies to understand reaction mechanisms and kinetics.

Biology: Helps in studying the distribution and density of dopamine transporters in biological systems.

Medicine: Primarily used in the diagnosis and monitoring of Parkinson’s disease and other neurodegenerative disorders.

Industry: Utilized in the development and testing of new diagnostic agents and imaging techniques.

Mechanism of Action

Iometopane I 123 exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. The mechanism involves:

Comparison with Similar Compounds

Iometopane (123I) vs. Iofluopane ([123I]FP-CIT, DaTscan)

Key Differences :

- Affinity and Selectivity: Iometopane exhibits higher DAT affinity but also binds serotonin transporters (SERT), leading to nonspecific uptake in thalamus and midbrain . Iofluopane is more DAT-selective, minimizing off-target binding .

- Kinetics :

- Clinical Adoption :

Table 1: Pharmacokinetic and Clinical Comparison of DAT Ligands

Iometopane (123I) vs. Technetium-99m Agents (TRODAT-1)

TRODAT-1, a technetium-99m-labeled DAT ligand, offers logistical advantages (kit-based preparation) but suffers from higher imaging background and lower specificity compared to iodine-123 agents . Its lower DAT affinity (~10–20 nM) reduces diagnostic accuracy in early PD stages .

Comparison with Other Iodine-123 Radiopharmaceuticals

[123I]Iobenguane (MIBG)

[123I]pZIENT

Table 2: Iodine-123 Radiopharmaceuticals with Diverse Targets

Research Findings and Limitations

- Iometopane’s Longitudinal Utility : SPECT with Iometopane enables tracking PD progression, correlating striatal uptake loss with Hoehn & Yahr staging . However, its slow kinetics limit use in acute settings.

- Iofluopane’s Broad Validation : Biodistribution studies in Chinese cohorts confirmed pharmacokinetic consistency with Caucasian populations, supporting global applicability .

- Technetium Agents : While convenient, TRODAT-1’s lower specificity (~70–80%) restricts its use to regions lacking iodine-123 infrastructure .

Biological Activity

Iometopane, also known as 123I-ioflupane, is a radiopharmaceutical used primarily in single-photon emission computed tomography (SPECT) imaging to assess dopamine transporter (DAT) availability in the brain. This compound has garnered significant attention in the diagnosis of various neurodegenerative disorders, particularly Parkinson's disease (PD) and dementia with Lewy bodies (DLB). This article delves into the biological activity of Iometopane, highlighting its pharmacokinetics, binding characteristics, and diagnostic utility through case studies and research findings.

Pharmacokinetics and Binding Affinity

Iometopane is characterized by its selective binding to DATs located in the presynaptic membrane of dopaminergic neurons. The pharmacokinetic profile of Iometopane shows that it reaches a steady state for SPECT imaging approximately 3 hours post-injection, which is significantly faster than other similar compounds like 123I-β-CIT that require 18–24 hours for optimal imaging .

Table 1: Comparison of Pharmacokinetics for Iometopane and Other Tracers

| Compound | Time to Steady State | Max Striatal Uptake Time | Imaging Protocol Duration |

|---|---|---|---|

| 123I-ioflupane | 3 hours | 3-4 hours | Same day |

| 123I-β-CIT | 18-24 hours | 14-24 hours | Two days |

The rapid accumulation and washout of Iometopane minimize radiation exposure to the basal ganglia, enhancing patient safety during imaging procedures .

Biological Activity and Mechanism

The biological activity of Iometopane is primarily determined by its ability to bind to DATs. This binding is crucial for assessing dopaminergic function in vivo. Studies have demonstrated that the uptake of Iometopane correlates with the density of DATs, making it a reliable marker for dopaminergic neuron integrity.

In patients with PD and DLB, reduced uptake of Iometopane has been observed, indicating significant loss of nigral dopamine neurons. For instance, a study involving 326 patients showed that abnormal uptake patterns had a 77.7% probability for detecting DLB with a 90.4% specificity against other forms of dementia .

Case Studies

- Dementia with Lewy Bodies (DLB) : A study focused on patients diagnosed with DLB revealed that Iometopane SPECT imaging provided critical insights into the loss of DATs in the striatum, particularly affecting cognitive function. The imaging results correlated well with clinical assessments, enhancing diagnostic accuracy .

- Parkinson's Disease : In a multicenter study involving 199 patients , Iometopane demonstrated a sensitivity of 78% and specificity of 97% when compared to clinical diagnoses over three years. This underscores its utility in differentiating PD from other neurodegenerative disorders .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of Iometopane:

- Diagnostic Accuracy : Iometopane has been validated as an effective biomarker for identifying dopaminergic dysfunction. Its high sensitivity and specificity make it invaluable in clinical settings where differential diagnosis between PD and essential tremor (ET) is required .

- Comparative Studies : Comparative analyses between Iometopane and other SPECT tracers like 123I-β-CIT have shown that while both bind to DATs, Iometopane offers superior imaging timelines and reduced patient burden due to lower radiation exposure .

Q & A

Basic Research Questions

Q. What standardized protocols exist for synthesizing and purifying [123I]Iometopane (β-CIT) for dopamine transporter (DAT) imaging?

- Methodological Answer : Radiolabeling of β-CIT with 123I typically involves iododestannylation of a trimethylstannyl precursor, followed by esterification and purification via high-performance liquid chromatography (HPLC). For example, [123I]β-CIT synthesis achieves 78.2% yield after HPLC purification using carboxycyclopentadienyltricarbonylrhenium acid chloride . Validation of radiochemical purity (>95%) requires radio-TLC or gamma counting, with strict adherence to Good Manufacturing Practice (GMP) guidelines for reproducibility .

Q. How can researchers validate the specificity of [123I]Iometopane for DAT in preclinical models?

- Methodological Answer : Specificity validation involves comparative blocking studies using DAT inhibitors (e.g., cocaine analogs) in animal models. Striatal-to-cerebellum uptake ratios (e.g., 2.8:1 in baboon studies) are quantified via SPECT imaging, with parallel autoradiography to confirm regional binding . Non-specific uptake is minimized by controlling for serotonin transporter (SERT) binding through kinetic modeling or selective pharmacological blockade .

Q. What are the critical parameters for optimizing SPECT/CT imaging protocols using [123I]Iometopane?

- Methodological Answer : Key parameters include collimator selection (LEHR fan-beam for resolution), acquisition time (3–4 hours post-injection for peak striatal uptake), and attenuation correction using CT-derived maps. Dual-isotope protocols (e.g., 123I/99mTc) require energy window optimization to minimize cross-talk (<5% interference) .

Advanced Research Questions

Q. How should researchers address discrepancies in [123I]Iometopane binding data between DAT and SERT in neurodegenerative models?

- Methodological Answer : Contradictions arise due to β-CIT’s affinity for SERT (5–10% of striatal binding in rats). Advanced studies use selective SERT blockers (e.g., citalopram) during tracer administration or employ compartmental modeling to isolate DAT-specific binding. In 6-OHDA Parkinson’s models, SERT downregulation necessitates longitudinal imaging to decouple DAT/SERT contributions .

Q. What cyclotron production parameters maximize 123I yield and purity for Iometopane synthesis?

- Methodological Answer : High-purity 123I production relies on excitation functions for 124Te(p,2n)123I (optimal proton energy: 20–25 MeV) or 127I(p,5n)123Xe→123I (energy: 45–66 MeV). Stacked-foil techniques with enriched 124Te targets achieve >90% radiochemical purity, while Monte Carlo simulations (MCNPX 2.6.0) optimize beam energy and target thickness .

Q. How do dosimetric properties of 123I influence experimental design in thyroid-risk studies?

- Methodological Answer : Thyroid dosimetry requires follicle-level Monte Carlo modeling (MCNPX with ICRP 107 decay data). 123I’s short half-life (13 h) increases apical follicle cell dose (2.2× higher vs. lumenal distribution). Preclinical protocols should limit administered activity to <1 MBq/kg in rodents to avoid thyroid toxicity .

Q. What advanced statistical frameworks are recommended for analyzing heterogeneous [123I]Iometopane uptake in clinical cohorts?

- Methodological Answer : Heterogeneity analysis employs the Nash-Sutcliffe Efficiency (NSE) index for cross-sectional data fitting and mixed-effects models to account for inter-reader variability. For phase III/IV trials (N=726), per-protocol and intent-to-diagnose analyses stratify patients by movement disorder subtypes, with ROC curves quantifying sensitivity/specificity (e.g., 95% accuracy in striatal deficit detection) .

Q. How can researchers integrate [123I]Iometopane SPECT with molecular biomarkers for early Parkinson’s diagnosis?

- Methodological Answer : Multimodal protocols correlate DAT binding (striatal V3″) with CSF α-synuclein or serum neurofilament light chain. Machine learning pipelines (e.g., random forests) combine SPECT-derived SUV ratios with clinical scores (UPDRS) to improve diagnostic specificity >90% in prodromal cohorts .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.